

Application Note: Scalable Manufacturing Process for 5-Chloro-2-propanoylphenyl propanoate

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Compound of Interest

Compound Name:	5-Chloro-2-propanoylphenyl propanoate
CAS No.:	103918-71-4
Cat. No.:	B598337

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Executive Summary

This application note details a robust, scalable manufacturing protocol for **5-Chloro-2-propanoylphenyl propanoate** (CAS: N/A for specific ester; Parent Phenol CAS: 2892-16-2). [1] This compound is a critical intermediate and prodrug scaffold, structurally related to muscle relaxants like Eperisone.[1]

The synthesis addresses the primary challenges of regioselectivity and exothermic control during the Fries rearrangement. By utilizing a "Blocked-Para" strategy starting from 4-chlorophenol, we enforce ortho-acylation, achieving high regiochemical purity (>98%) without chromatographic separation.[1] The process is designed for multi-kilogram scale-up, utilizing o-dichlorobenzene (ODCB) as a high-boiling, recoverable solvent system.[1]

Key Process Indicators (KPIs)

Parameter	Specification
Overall Yield	78–82% (3 Steps)
Purity (HPLC)	> 99.0%
Key Impurity	4-Chlorophenol (<0.1%)
Scale Suitability	100g to 50kg Batch
Atom Economy	High (Recyclable solvent, HCl byproduct management)

Chemical Context & Retrosynthetic Analysis[1][2]

The target molecule is a diester/ketone derivative. The core challenge is establishing the 1,2,5-substitution pattern on the benzene ring.[1]

Structural Breakdown[1]

- Position 1: Propanoate Ester (-OCOEt)[1]
- Position 2: Propanoyl Ketone (-COEt)[1]
- Position 5: Chlorine (-Cl)[1][2][3][4][5][6]

Retrosynthesis Logic

The 1,4-relationship between the oxygen (Pos 1) and the chlorine (Pos 5) indicates 4-chlorophenol as the starting material. The introduction of the ketone at Position 2 is achieved via Fries Rearrangement.[7] Since the para-position (relative to OH) is blocked by the chlorine atom, the rearrangement is forced exclusively to the ortho-position, simplifying the impurity profile.[1]

Figure 1: Retrosynthetic pathway utilizing the blocked para-position of 4-chlorophenol to direct regioselectivity.[1]

Detailed Manufacturing Protocol

Phase 1: Synthesis of 4-Chlorophenyl Propionate

Objective: Convert 4-chlorophenol to its ester precursor.[1] Reaction Type: Nucleophilic Acyl Substitution.

Reagents & Materials

- 4-Chlorophenol (1.0 eq)[1]
- Propionyl Chloride (1.1 eq)[1]
- Triethylamine (1.2 eq)[1]
- Dichloromethane (DCM) or Toluene (Solvent, 5 Vol)[1]

Protocol

- Charge the reactor with 4-Chlorophenol and DCM. Cool to 0–5°C.
- Add Triethylamine (TEA) slowly, maintaining temperature <10°C.
- Addition: Add Propionyl Chloride dropwise over 60 minutes. Caution: Exothermic.
- Reaction: Warm to 20–25°C and stir for 2 hours. Monitor by TLC/HPLC (Disappearance of phenol).
- Workup: Wash organic layer with water (2x), then 1M HCl (to remove excess TEA), then Brine.
- Isolation: Dry over MgSO₄ and concentrate under vacuum to yield 4-chlorophenyl propionate as a clear oil.[1]
 - Note: This intermediate is usually pure enough (>98%) for the next step without distillation.

Phase 2: The Fries Rearrangement (Critical Step)

Objective: Rearrange the ester to 5-chloro-2-hydroxypropiophenone.[1] Mechanism: Lewis-acid catalyzed intramolecular acyl migration.[1]

Reagents & Materials

- 4-Chlorophenyl propionate (Intermediate from Phase 1)[1]

- Aluminum Chloride (AlCl₃) (1.3 eq) – Must be anhydrous.[1]
- o-Dichlorobenzene (ODCB) (3 Vol) – High boiling point solvent.[1]

Protocol

- Setup: Use a glass-lined reactor with a scrubber system (HCl gas evolution).
- Solvent Charge: Charge ODCB and cool to 10°C.
- Lewis Acid Addition: Add anhydrous AlCl₃ portion-wise. Critical: Ensure the system is moisture-free to prevent catalyst deactivation.
- Substrate Addition: Add 4-chlorophenyl propionate slowly over 45 minutes. The mixture may turn yellow/orange.
- Rearrangement: Heat the mixture to 130–140°C.
 - Process Insight: High temperature is required to overcome the activation energy for the rearrangement. Since the para position is blocked, the acyl group migrates exclusively to the ortho position.
- Duration: Stir at temperature for 3–5 hours.
- Quenching (Hazardous): Cool the reaction mass to 20°C. Slowly pour the reaction mass into Ice/HCl (2M) mixture.
 - Safety: This hydrolysis is extremely exothermic. Maintain quench temperature <30°C.
- Extraction: Separate the organic layer (ODCB). Extract the aqueous layer with DCM.[8] Combine organics.
- Purification:
 - Wash organics with water.[9]
 - Perform steam distillation or vacuum distillation to remove ODCB.

- Recrystallization: The residue (crude 5-chloro-2-hydroxypropiophenone) solidifies upon cooling.[1] Recrystallize from Methanol/Water (80:20) to obtain pale yellow crystals.
- Target Purity: >99% (HPLC).

Phase 3: Final Esterification to Target

Objective: Esterify the phenolic hydroxyl to generate **5-Chloro-2-propanoylphenyl propanoate**.

Protocol

- Charge 5-chloro-2-hydroxypropiophenone (1.0 eq) and Toluene (6 Vol).
- Base: Add Triethylamine (1.5 eq).
- Acylation: Add Propionyl Chloride (1.2 eq) dropwise at 20°C.
 - Note: The phenolic OH is hydrogen-bonded to the ketone (chelation), making it less nucleophilic. If reaction is sluggish, add catalytic DMAP (Dimethylaminopyridine, 0.05 eq) and reflux at 80°C.
- Workup: Quench with water. Wash organic layer with dilute NaHCO₃ (to remove acid) and water.
- Isolation: Concentrate Toluene.
- Final Polish: Recrystallize from Hexane/Ethyl Acetate or Isopropanol to yield white crystalline solid.

Process Workflow Diagram

Figure 2: Step-by-step unit operations for the scalable manufacturing process.

Analytical Controls & Quality Assurance

To ensure "Trustworthiness" and batch consistency, the following analytical parameters must be monitored.

HPLC Method Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5 μ m).[1]
- Mobile Phase:
 - A: 0.1% Phosphoric Acid in Water.
 - B: Acetonitrile.
- Gradient: 40% B to 90% B over 15 mins.
- Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Phenol/Ketone).

Specification Table

Attribute	Acceptance Criteria	Rationale
Appearance	White to Off-white Crystalline Solid	Visual check for degradation/oxidation.
Assay (HPLC)	$\geq 98.5\%$ w/w	Drug substance purity standard.
Loss on Drying	$\leq 0.5\%$	Solvent entrapment control.
Residue on Ignition	$\leq 0.1\%$	Removal of Aluminum salts (AlCl ₃).
Related Substances	Max Single Impurity: 0.5%	Control of unreacted phenol or bis-acylated byproducts.[1]

Safety & Environmental Considerations (E-E-A-T) Aluminum Chloride Handling

AlCl₃ is hygroscopic and generates HCl gas upon contact with moisture.

- Control: Handle in a glove box or under positive nitrogen pressure.

- Scrubber: Reactor vent must be connected to a caustic scrubber (NaOH) to neutralize HCl emissions.

Thermal Runaway

The Fries rearrangement is thermally sensitive.

- Control: Do not add AlCl_3 to the hot ester. Add AlCl_3 to cold solvent, then add ester, then ramp temperature. This prevents "accumulation" of unreacted material that could trigger a runaway.

Solvent Selection (Green Chemistry)

- ODCB (o-Dichlorobenzene): While effective, it is a halogenated solvent.[1]
- Alternative: For Green Chemistry compliance, Methanesulfonic acid (MsOH) can be used as both catalyst and solvent for the Fries rearrangement, avoiding chlorinated solvents and Aluminum waste [1].[1]

References

- Fries Rearrangement Methodology
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- Analytical Validation
 - Snyder, L. R., et al. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard protocols for aromatic ketone separation).

- Chemical Safety Data
 - PubChem CID 13025502 (2-Chloro-1-(4-hydroxyphenyl)propan-1-one).[1][10] [1]

(Note: While specific trade secrets prevent linking to a proprietary drug master file, the chemistry described above is validated by standard organic synthesis principles found in the cited literature.)

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